molecular formula C9H7BrN2 B1277688 1-(3-Bromophenyl)-1H-pyrazole CAS No. 294877-33-1

1-(3-Bromophenyl)-1H-pyrazole

Cat. No.: B1277688
CAS No.: 294877-33-1
M. Wt: 223.07 g/mol
InChI Key: KUWAIOZTKMAIPI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms at adjacent positions. The presence of a bromine atom on the phenyl ring at the third position makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

1-(3-Bromophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Safety and Hazards

1-(3-Bromophenyl)-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research on 1-(3-Bromophenyl)-1H-pyrazole could focus on its potential therapeutic applications, as suggested by a study on a similar compound, 1-(3′-bromophenyl)-heliamine . The study found that this compound showed promising anticancer activity against certain cancer cell lines .

Biochemical Analysis

Biochemical Properties

1-(3-Bromophenyl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction of this compound with these enzymes can lead to the inhibition or activation of their catalytic activities, thereby influencing the metabolic pathways in which they are involved . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and affecting their function. These interactions highlight the importance of this compound in modulating biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes. In terms of cellular metabolism, this compound has been reported to impact the glycolytic pathway, resulting in altered levels of metabolic intermediates and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to enzymes and proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These binding interactions can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction . For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate binding. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, resulting in the formation of degradation products. In terms of long-term effects, this compound has been found to cause sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes . These reactions result in the formation of metabolites that can be further conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione in phase II metabolism. The conjugation reactions enhance the solubility and excretion of the metabolites, thereby facilitating their elimination from the body . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a nuclear localization signal can facilitate the transport of this compound into the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Similarly, the localization of this compound in the mitochondria can impact mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 3-bromobenzaldehyde with hydrazine or its derivatives. The reaction typically occurs under reflux conditions in the presence of an acid catalyst such as acetic acid.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature, and pressure conditions, and the employment of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substituted pyrazoles with different functional groups replacing the bromine atom.
  • Oxidized or reduced derivatives of the pyrazole ring.

Comparison with Similar Compounds

1-(3-Bromophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-1H-pyrazole: Similar structure but with the bromine atom at the fourth position, which may lead to different chemical and biological properties.

    1-(3-Chlorophenyl)-1H-pyrazole: Contains a chlorine atom instead of bromine, affecting its reactivity and interactions.

    1-(3-Methylphenyl)-1H-pyrazole: Contains a methyl group instead of bromine, leading to different steric and electronic effects.

Properties

IUPAC Name

1-(3-bromophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWAIOZTKMAIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427805
Record name 1-(3-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294877-33-1
Record name 1-(3-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Bromo-phenyl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (3.52 g, 88 mmol) in DMF (40 ml), was added pyrazole (3.0 g, 44 mmol) in portions. After stirring at room temperature for 30 minutes, 1-bromo-3-fluorobenzene (9.3 g, 53 mmol) in DMF (20 ml) was added dropwise and the resulting mixture was stirred for 2 hours at 130° C. The mixture was cooled and quenched by the addition of a saturated aqueous NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified using normal phase chromatography, eluting with petroleum ether containing 10% ethyl acetate to give 1-(3-bromophenyl)-1H-pyrazole (4.7 g) as yellow solid.
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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